D-Benzyloxycarbonylaspartic Anhydride
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Overview
Description
D-Benzyloxycarbonylaspartic Anhydride: is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of aspartic acid and is commonly used as a reagent in peptide synthesis. The compound is also known by its chemical name, ®-N-(Benzyloxycarbonyl)aspartic Anhydride .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Benzyloxycarbonylaspartic Anhydride can be synthesized through various methods. One common approach involves the reaction of aspartic acid with benzyloxycarbonyl chloride in the presence of a base, such as triethylamine, to form the benzyloxycarbonyl derivative. This intermediate is then cyclized to form the anhydride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and cyclization reactions. The process may be optimized for large-scale production by adjusting reaction conditions, such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: D-Benzyloxycarbonylaspartic Anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the anhydride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The hydrolysis of this compound yields aspartic acid derivatives.
Scientific Research Applications
Chemistry: D-Benzyloxycarbonylaspartic Anhydride is widely used in peptide synthesis as a protecting group for the amino acid aspartic acid. It facilitates the formation of peptide bonds by protecting the reactive carboxyl group.
Biology and Medicine: In medicinal chemistry, the compound is used to synthesize peptide-based drugs and other bioactive molecules. Its role as a protecting group helps in the selective modification of peptides and proteins.
Industry: The compound’s applications extend to the pharmaceutical industry, where it is used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of D-Benzyloxycarbonylaspartic Anhydride primarily involves its role as a protecting group in peptide synthesis. By temporarily protecting the carboxyl group of aspartic acid, it allows for selective reactions to occur at other functional groups. This selective protection is crucial for the stepwise synthesis of peptides and proteins.
Comparison with Similar Compounds
- N-Benzyloxycarbonyl-L-aspartic Anhydride
- N-Benzyloxycarbonyl-D-glutamic Anhydride
- N-Benzyloxycarbonyl-L-glutamic Anhydride
Comparison: D-Benzyloxycarbonylaspartic Anhydride is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protecting group. Compared to similar compounds, it offers distinct reactivity and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
Properties
CAS No. |
75443-52-8 |
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Molecular Formula |
C₁₂H₁₁NO₅ |
Molecular Weight |
249.22 |
Synonyms |
(R)-N-(Benzyloxycarbonyl)aspartic Anhydride; N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Phenylmethyl Ester; _x000B_N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Benzyl Ester; |
Origin of Product |
United States |
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